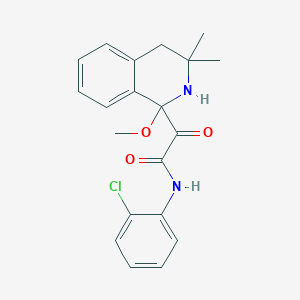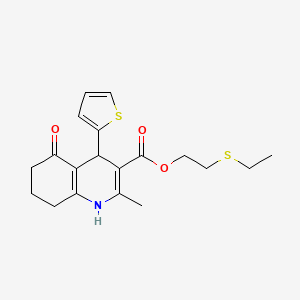![molecular formula C23H29NO3S B11512599 N-[2-(Adamantan-1-YL)ethyl]-6-methoxynaphthalene-2-sulfonamide](/img/structure/B11512599.png)
N-[2-(Adamantan-1-YL)ethyl]-6-methoxynaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Adamantan-1-YL)ethyl]-6-methoxynaphthalene-2-sulfonamide is a complex organic compound that combines the structural features of adamantane and naphthalene Adamantane is known for its rigid, diamond-like structure, while naphthalene is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-YL)ethyl]-6-methoxynaphthalene-2-sulfonamide typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety can be introduced through reactions involving adamantanecarboxylic acid and enamides.
Naphthalene Derivative Preparation: The naphthalene component is synthesized separately, often involving sulfonation and methoxylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Adamantan-1-YL)ethyl]-6-methoxynaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert sulfonamide groups to amines under specific conditions.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N-[2-(Adamantan-1-YL)ethyl]-6-methoxynaphthalene-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(Adamantan-1-YL)ethyl]-6-methoxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its interaction with hydrophobic regions of proteins or cell membranes . The naphthalene sulfonamide group can interact with various enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
- 1,2-Dehydroadamantane (adamantene)
- 1,3-Dehydroadamantane (1,3-DHA)
Uniqueness
N-[2-(Adamantan-1-YL)ethyl]-6-methoxynaphthalene-2-sulfonamide is unique due to its combination of adamantane and naphthalene structures. This dual structure imparts both rigidity and aromaticity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H29NO3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-6-methoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C23H29NO3S/c1-27-21-4-2-20-12-22(5-3-19(20)11-21)28(25,26)24-7-6-23-13-16-8-17(14-23)10-18(9-16)15-23/h2-5,11-12,16-18,24H,6-10,13-15H2,1H3 |
InChI Key |
NECVKRJWULYCHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCCC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[1-(4-Ethylphenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11512518.png)
![1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-azepanone](/img/structure/B11512528.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methyl-5-(propan-2-yl)phenyl}benzamide](/img/structure/B11512539.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11512549.png)
![2-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11512552.png)


![N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11512566.png)

![1-(3-Chloro-4-methylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11512573.png)
![Ethyl 4-{5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B11512580.png)
![5-Cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioamide](/img/structure/B11512582.png)
![5,5-dimethyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3H-pyrazolo[4,3-a]phenazine](/img/structure/B11512585.png)
![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]ethanamine](/img/structure/B11512586.png)
